4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiophene ring and the triazole moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form thiophene-2-carbohydrazide. This intermediate is then reacted with ethyl isothiocyanate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various substituted triazole derivatives. These products can exhibit different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development
Medicine: It has been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase and butyrylcholinesterase, which are targets for the treatment of neurodegenerative diseases
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its enzyme inhibitory activity is attributed to its ability to bind to the active site of enzymes such as acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 4-Phenyl-4H-1,2,4-triazole-3-thiol
- 4-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-6-methoxycoumarin
Uniqueness
4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the thiophene and triazole rings in its structure. This combination imparts distinct electronic and steric properties, enhancing its reactivity and biological activity compared to other triazole derivatives .
Properties
IUPAC Name |
4-ethyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-2-11-7(9-10-8(11)12)6-4-3-5-13-6/h3-5H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYYIQKXNFIIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353054 | |
Record name | 4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337473-17-3 | |
Record name | 4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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